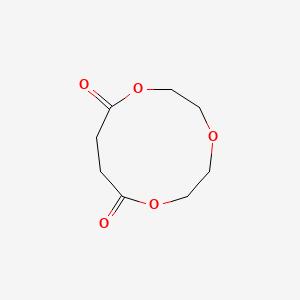
1,4,7-Trioxacycloundecane-8,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Trioxacycloundecane-8,11-dione is a macrocyclic compound characterized by an 11-membered ring structure containing three oxygen atoms and two ketone groups. This compound is known for its ability to form stable complexes with metal ions, making it a valuable molecule in various fields of research and industry.
准备方法
1,4,7-Trioxacycloundecane-8,11-dione can be synthesized through the high-dilution coupling of bi-functional monomers such as maleic acid and bis(chloroethyl)ether. The reaction typically involves sol-gel chemistry, where the monomers are combined under controlled conditions to form the desired macrocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the 11-membered ring .
化学反应分析
1,4,7-Trioxacycloundecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and strong bases.
Complexation: The compound forms stable complexes with metal ions, particularly bismuth ions, through host-guest complexation chemistry.
科学研究应用
1,4,7-Trioxacycloundecane-8,11-dione has several scientific research applications:
Chemistry: It is used in the synthesis of macrocyclic hydrogels that exhibit high selectivity for metal ions, particularly bismuth ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies involving metal ion transport and storage.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where its macrocyclic structure can encapsulate therapeutic agents and release them in a controlled manner.
作用机制
The mechanism of action of 1,4,7-Trioxacycloundecane-8,11-dione primarily involves its ability to form stable complexes with metal ions. The oxygen atoms and ketone groups in the ring structure act as donor sites, coordinating with metal ions to form stable chelate complexes. This host-guest complexation mechanism is highly selective, allowing the compound to capture specific metal ions from a mixture of different ions .
相似化合物的比较
1,4,7-Trioxacycloundecane-8,11-dione is unique due to its specific ring size and the presence of three oxygen atoms and two ketone groups. Similar compounds include:
Crown Ethers: These are macrocyclic compounds with multiple ether groups, known for their ability to complex with metal ions. they typically lack the ketone groups present in this compound.
Cyclodextrins: These are cyclic oligosaccharides that can form host-guest complexes with various molecules. Unlike this compound, cyclodextrins are composed of glucose units and do not contain ketone groups.
Calixarenes: These are macrocyclic compounds with phenolic units linked by methylene bridges.
属性
CAS 编号 |
7357-94-0 |
|---|---|
分子式 |
C8H12O5 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
1,4,7-trioxacycloundecane-8,11-dione |
InChI |
InChI=1S/C8H12O5/c9-7-1-2-8(10)13-6-4-11-3-5-12-7/h1-6H2 |
InChI 键 |
QKQPBZPCABVALD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)OCCOCCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


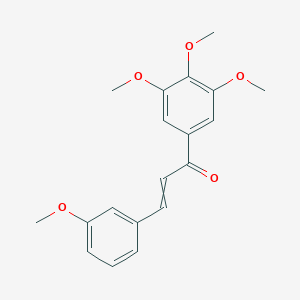
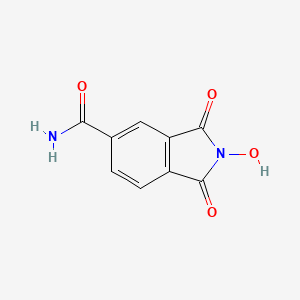
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
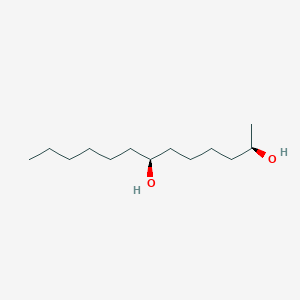
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)
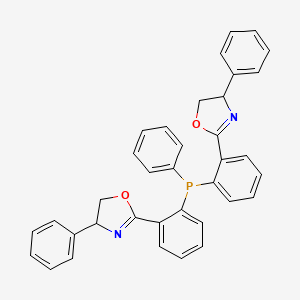
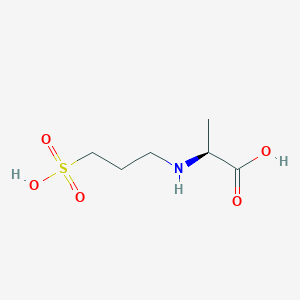

![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
